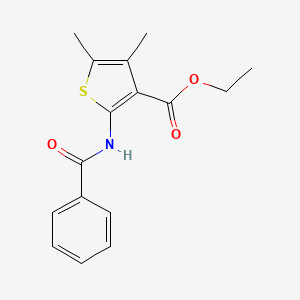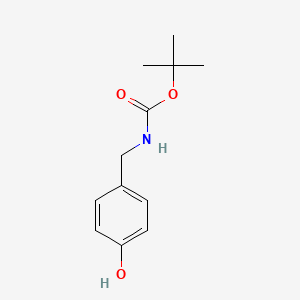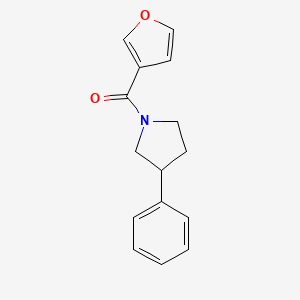
2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolines are a class of organic compounds with the formula C9H7N. They are colorless hygroscopic liquids with a strong odor. Aged samples, if exposed to light, become yellow due to the formation of quinoline quinone . They are known to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in medicinal chemistry. The most common method for the synthesis of quinoline derivatives is through the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis
Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinoline derivatives are known to undergo a variety of chemical reactions, including condensation, Stork reaction, intramolecular transamination, and alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on the specific compound. For example, they can exist as colorless hygroscopic liquids with a strong odor .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate is a compound belonging to the family of quinoline derivatives, which have been extensively studied for their diverse properties and potential applications in scientific research. The synthesis and crystal structure analysis of such compounds provide foundational insights for exploring their utility in various domains, including materials science, pharmaceuticals, and chemical engineering.
One study reports the synthesis, crystal, and molecular structure investigations of phenyl quinoline-2-carboxylate derivatives, highlighting the relevance of single crystal X-ray diffraction and spectroscopic data in confirming the structural integrity of these compounds. This research further extends to Density Functional Theory (DFT) calculations to understand the molecular orbital properties, suggesting potential applications in electronic materials and photonics due to their electronic excitation transitions (Fazal et al., 2015).
Biological Evaluation
Another vital area of application for 2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate derivatives is in the biomedical field, particularly in drug discovery and development. A study conducted microwave-assisted synthesis of quinoline-2-carboxylates, including the mentioned compound, to evaluate their biological activities. These synthesized compounds were characterized through various techniques and assessed for antioxidant, antimicrobial, antiplatelet, and anti-inflammatory activities. The findings indicate that some derivatives exhibit significant biological activities, positioning them as promising candidates for further pharmacological research (Fazal et al., 2015).
Corrosion Inhibition
In the context of industrial applications, quinoline derivatives have been investigated for their corrosion inhibition capabilities. Research focusing on novel quinoline compounds, including derivatives similar to 2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate, demonstrates their efficacy as corrosion inhibitors for metals in acidic mediums. Electrochemical studies, surface analysis techniques like SEM, AFM, and XPS, have confirmed the strong adsorption of these inhibitors on metal surfaces, offering protection against corrosion. This opens up avenues for using such compounds in the development of more efficient and environmentally friendly corrosion inhibitors for the preservation of metal infrastructure and machinery (Singh et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-23-15-7-4-6-14(11-15)18(21)12-24-19(22)17-10-9-13-5-2-3-8-16(13)20-17/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLCJUQBYRSRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-pyridyl)-6-[2-(2-pyridyl)ethyl]isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2804989.png)

![1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2804991.png)



![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B2804997.png)


![N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2805004.png)

![N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2805007.png)
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide](/img/structure/B2805010.png)
